N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide is an organic compound belonging to the class of piperidines This compound is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom and an acetamide group attached to the nitrogen atom
Mechanism of Action
Target of Action
N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide primarily targets Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .
Mode of Action
The interaction of this compound with its target, Beta-secretase 1, results in the inhibition of this enzyme . This inhibition can potentially affect the processing of APP .
Biochemical Pathways
Given its target, it is likely to influence the amyloidogenic pathway, which involves the processing of app .
Result of Action
By inhibiting beta-secretase 1, it could potentially reduce the production of beta-amyloid peptides, which are implicated in the pathogenesis of alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide typically involves the following steps:
Formation of 1-benzylpiperidin-4-one: This intermediate is synthesized by reacting benzyl chloride with piperidine in the presence of a base such as sodium hydroxide.
Reduction: The 1-benzylpiperidin-4-one is then reduced using a reducing agent like sodium borohydride to form 1-benzylpiperidin-4-ylamine.
Acylation: The final step involves the acylation of 1-benzylpiperidin-4-ylamine with cyclopropylacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with azide or cyano groups.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-N-phenylacetamide
- N-(1-benzylpiperidin-4-yl)-N-methylacetamide
- N-(1-benzylpiperidin-4-yl)-N-ethylacetamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14(20)19(16-7-8-16)17-9-11-18(12-10-17)13-15-5-3-2-4-6-15/h2-6,16-17H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMUXNCBKUEVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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